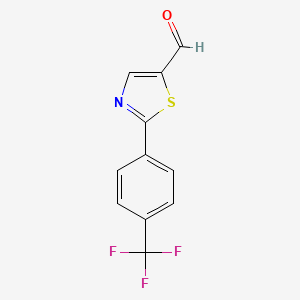

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

Descripción general

Descripción

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₆F₃NOS. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring bearing a carbaldehyde group.

Métodos De Preparación

The synthesis of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Formylation: The final step involves the formylation of the thiazole ring, which can be achieved using formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde

This compound is a molecule with a variety of applications in chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with enzymes and receptors, which modulates their activity and influences cellular pathways.

Applications

- Chemistry this compound serves as a building block for synthesizing complex molecules, especially in the creation of pharmaceuticals and agrochemicals.

- Biology This compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. Thiazole derivatives, including those similar to 4-chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde, have demonstrated antimicrobial properties.

- Medicine There is ongoing research into its potential as a therapeutic agent, particularly for targeting molecular pathways involved in diseases. Thiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The trifluoromethyl group can enhance cytotoxic activity against cancer cell lines.

- Industry It is used to develop specialty chemicals and materials with unique properties.

Related Research

Other thiazole derivatives have demonstrated anticancer activity. Evren et al. (2019) found that some N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed selectivity against mouse embryoblast and human lung adenocarcinoma cells . Some compounds exhibited high apoptosis percentages, though not as high as cisplatin . Another study showed that specific N-acylated 2-amino-5-benzyl-1,3-thiazoles were active against human glioblastoma and human melanoma cells, possibly due to the presence of a benzofuran ring . Indole-linked thiazoles have also been tested for cytotoxicity against cancer cell lines, with some exhibiting anticancer potential and cell line selectivity . A thiazole-pyridine hybrid has shown better anti-breast cancer efficacy than 5-fluorouracil in research, potentially because of the chlorine attached to the 4 position of the pyridine ring .

Mecanismo De Acción

The mechanism of action of 2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde can be compared with other similar compounds, such as:

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid: This compound also contains a trifluoromethyl group and a thiazole ring but differs in the functional group attached to the thiazole ring.

2-(4-Trifluoromethylphenyl)thiazole-5-carboxylic acid: Similar to the above compound, it has a carboxylic acid group instead of an aldehyde group.

Actividad Biológica

2-(4-Trifluoromethylphenyl)thiazole-5-carbaldehyde is an organic compound notable for its unique structure, which includes a thiazole ring and a trifluoromethylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C11H6F3NOS

- Molecular Weight : 257.24 g/mol

- Functional Groups : Thiazole ring, aldehyde group, trifluoromethyl group

The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability and therapeutic efficacy.

Antimicrobial and Antifungal Properties

Compounds containing thiazole rings have been widely studied for their antimicrobial properties. The presence of the thiazole moiety in this compound suggests potential activity against various pathogens. Preliminary studies indicate that derivatives of this compound may exhibit significant antibacterial and antifungal effects, although specific data on this compound is limited.

Anti-inflammatory Effects

Thiazole derivatives are often associated with anti-inflammatory activity. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes. Research indicates that compounds similar to this compound may act as COX inhibitors, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, some thiazole compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Bcl-2 Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| This compound | TBD | TBD |

The biological activity of this compound is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Molecular docking studies can help elucidate these interactions:

- Binding Affinity : Interaction studies are crucial for understanding how modifications to the thiazole ring or trifluoromethyl group can alter binding characteristics.

- Structure-Activity Relationship (SAR) : Variations in substituents can significantly impact biological activity. For example, electron-donating groups on the phenyl ring have been shown to enhance anticancer activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives:

- Antiviral Activity : Research has highlighted the potential of thiazole compounds as antiviral agents targeting flaviviruses. Modifications to the phenyl ring can enhance selectivity and potency against viral replication.

- Antitumor Agents : A study reported that certain thiazole derivatives exhibited significant anticancer activity with IC50 values lower than standard chemotherapeutics like doxorubicin.

- Computational Studies : DFT calculations have provided insights into the electronic properties of thiazole compounds, correlating structural features with biological efficacy.

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-16)17-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPFTKOKWHCIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610353 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447406-52-2 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.